3-ethynylcyclobutan-1-one
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Overview
Description
3-Ethynylcyclobutan-1-one is a chemical compound with the molecular formula C6H6O. It is characterized by a cyclobutane ring with an ethynyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-ethynyl-1-butanone under specific conditions. This reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethynylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Mechanism of Action
The mechanism of action of 3-ethynylcyclobutan-1-one involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ketone functional group also plays a crucial role in its chemical behavior, enabling interactions with enzymes and other proteins .
Comparison with Similar Compounds
Cyclobutanone: Similar in structure but lacks the ethynyl group.
3-Ethylcyclobutan-1-one: Similar but with an ethyl group instead of an ethynyl group.
Cyclopentanone: A five-membered ring ketone, differing in ring size and reactivity
Uniqueness: 3-Ethynylcyclobutan-1-one is unique due to the presence of both the cyclobutane ring and the ethynyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1936378-59-4 |
---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.1 |
Purity |
95 |
Origin of Product |
United States |
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